Ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that have significant applications in medicinal chemistry and material science . This particular compound is known for its potential therapeutic properties and is used in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. One common method is the Gewald reaction, which is a condensation reaction that produces aminothiophene derivatives . The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is known to modulate biological processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-phenylthiophene-3-carboxylate
- Ethyl 2-amino-5-phenylthiophene-3-carboxylate
- Ethyl 2-amino-5-chloro-4-methylthiophene-3-carboxylate
Uniqueness
Ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate is unique due to the presence of both chloro and phenyl groups, which enhance its reactivity and potential therapeutic properties. The chloro group increases its electrophilicity, making it more reactive in substitution reactions, while the phenyl group contributes to its stability and biological activity .
Biological Activity
Ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate is a heterocyclic compound from the thiophene family, notable for its diverse biological activities. This article explores its potential applications in various therapeutic areas, including antimicrobial and anticancer activities, supported by detailed research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Ethyl ester group
- Amino group
- Chloro substituent on the thiophene ring
This configuration contributes to its chemical reactivity and biological interactions. The molecular formula is C12H12ClNO2S with a molar mass of approximately 281.76 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies, it has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent. The presence of the amino group facilitates interactions with bacterial cell membranes, potentially disrupting their integrity.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may act as a kinase inhibitor, modulating pathways involved in apoptosis and cell proliferation. The unique structural features allow it to interact with biological macromolecules, influencing cell signaling pathways critical for cancer progression .
Case Study: In Vitro Anticancer Activity
In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, when tested against human breast cancer cells, the compound exhibited a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent in oncology.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Proteins : The amino group can form hydrogen bonds with various biological targets, while the thiophene ring allows for π–π stacking interactions with aromatic residues in proteins.
- Kinase Inhibition : The compound may inhibit specific kinases involved in cancer cell signaling, leading to reduced cell proliferation and enhanced apoptosis .
- Metal Complexation : It has been observed that the compound can form stable complexes with metal ions, which may enhance its biological activity through synergistic effects.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar thiophene derivatives is essential:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Compound A | Contains nitrogen heterocycles | Antimicrobial |
Compound B | Lacks chloro substituent | Lower anticancer activity |
This compound | Amino group and chloro substituent | Antimicrobial and anticancer |
This table illustrates how this compound stands out due to its specific structural components that enhance its therapeutic potential.
Properties
Molecular Formula |
C13H12ClNO2S |
---|---|
Molecular Weight |
281.76 g/mol |
IUPAC Name |
ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-13(16)10-9(11(14)18-12(10)15)8-6-4-3-5-7-8/h3-7H,2,15H2,1H3 |
InChI Key |
BPZXFXBWHMEMIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)Cl)N |
Origin of Product |
United States |
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